molecular formula C24H28N4OS B2838284 N-(2,3-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 1184994-38-4

N-(2,3-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2838284
CAS No.: 1184994-38-4
M. Wt: 420.58
InChI Key: KBIBDRZYNGGJAN-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE: is a complex organic compound with a unique structure that includes a spirocyclic system and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the phenyl and thioacetamide groups. Common reagents used in these reactions include organolithium reagents, thiols, and amides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products:

    Sulfoxides and sulfones: from oxidation.

    Amines: from reduction.

    Functionalized aromatic compounds: from substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Potential applications in drug discovery due to its ability to interact with biological targets.
  • Investigated for its antimicrobial and anticancer properties.

Medicine:

  • Explored as a candidate for therapeutic agents targeting specific diseases.
  • Studied for its pharmacokinetic and pharmacodynamic profiles.

Industry:

  • Utilized in the development of advanced materials with specific properties.
  • Potential applications in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    N-(2,3-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE: can be compared to other spirocyclic compounds with similar functional groups.

  • Compounds such as This compound and This compound share structural similarities but differ in their reactivity and biological activity.

Uniqueness:

  • The presence of the spirocyclic system and multiple functional groups in this compound makes it unique compared to other compounds. This structural complexity contributes to its diverse reactivity and potential applications in various fields.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-8-7-11-20(18(17)2)25-21(29)16-30-23-22(19-9-5-4-6-10-19)26-24(27-23)12-14-28(3)15-13-24/h4-11H,12-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIBDRZYNGGJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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